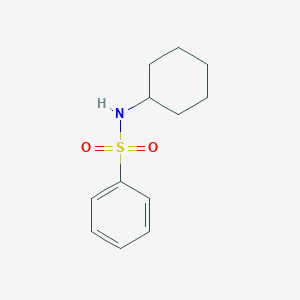

N-Cyclohexylbenzenesulfonamide

Overview

Description

N-Cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H17NO2S . It has a molecular weight of 239.34 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, sulfonamides, in general, have been synthesized showing antibacterial activities . More research would be needed to provide a detailed synthesis analysis for this compound.Molecular Structure Analysis

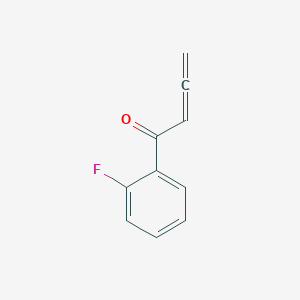

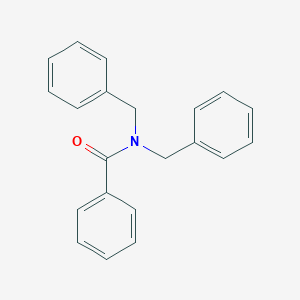

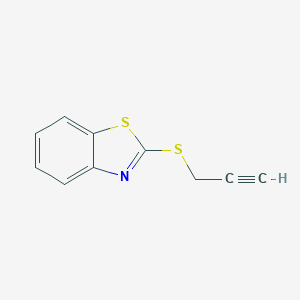

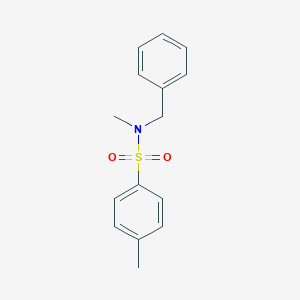

The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group, which is further connected to a cyclohexyl group . The InChI string representation of its structure isInChI=1S/C12H17NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 239.09799996 g/mol .Scientific Research Applications

1. Chemical Synthesis and Catalysis

N-Cyclohexylbenzenesulfonamide has been utilized in various chemical synthesis processes. For instance, it was used in the synthesis of N-chloro-N-cyclohexylbenzenesulfonamide, a compound employed for radical chlorination at allylic or benzylic carbon positions (Maynard, 2001). Furthermore, its derivatives have found application in catalysis, as demonstrated in the synthesis of sulfonamide-substituted iron phthalocyanine, which exhibited remarkable stability under oxidative conditions and was used in the oxidation of olefins (Işci et al., 2014).

2. Pharmaceutical Intermediate Synthesis

This compound has been utilized in the synthesis of various pharmaceutical intermediates. For example, N-cyano-N-phenyl-p-methylbenzenesulfonamide, a derivative of this compound, was used as an electrophilic cyanation reagent for synthesizing benzonitriles from (hetero)aryl bromides, including the formation of pharmaceutical intermediates (Anbarasan et al., 2011).

3. Material Science and Environmental Impact

N-Butylbenzenesulfonamide, another derivative, is widely used as a plasticizer in various polymers. It has been found in groundwater and effluent from wastewater treatment sites, thus drawing attention to its environmental impact and distribution (Rider et al., 2012).

4. Development of COX-2 Inhibitors

The compound has also contributed to the development of selective COX-2 inhibitors. A study synthesized and evaluated benzenesulfonamide derivatives for their inhibition of cyclooxygenase-2, leading to the identification of a potent and selective inhibitor, JTE-522, for rheumatoid arthritis and osteoarthritis treatment (Hashimoto et al., 2002).

5. Antimycobacterial Agents

This compound derivatives have been studied for their antimycobacterial properties. For instance, a study reported on the synthesis of dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles, showing potent inhibition of Mycobacterium tuberculosis (Malwal et al., 2012).

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, personal protective equipment should be used when handling N-Cyclohexylbenzenesulfonamide . Dust formation, breathing vapors, mist, or gas should be avoided . In case of skin or eye contact, or if swallowed, medical advice should be sought .

Mechanism of Action

Target of Action

N-Cyclohexylbenzenesulfonamide is a complex compound with a unique structure

Mode of Action

Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial synthesis of folic acid, an essential nutrient . .

Biochemical Pathways

Some sulfonamides are known to interfere with the synthesis of nucleic acids in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . .

properties

IUPAC Name |

N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-6,9-11,13H,1,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJGYGPIEHIQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283167 | |

| Record name | N-Cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3237-31-8 | |

| Record name | NSC30185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)